

3-Pyridinepropanol: A Versatile Heterocyclic Building Block in Organic Synthesis

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Compound of Interest

Compound Name: **3-Pyridinepropanol**

Cat. No.: **B147451**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Pyridinepropanol, a heterocyclic compound featuring a pyridine ring and a propanol side chain, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural combination of a nucleophilic hydroxyl group and a modifiable aromatic pyridine core makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the applications of **3-Pyridinepropanol** in the synthesis of bioactive compounds, with a focus on experimental protocols, quantitative data, and the visualization of key synthetic and biological pathways.

Physicochemical and Spectroscopic Data of 3-Pyridinepropanol

A foundational understanding of the physical and chemical properties of **3-Pyridinepropanol** is essential for its effective utilization in synthesis. Key data is summarized in the table below.

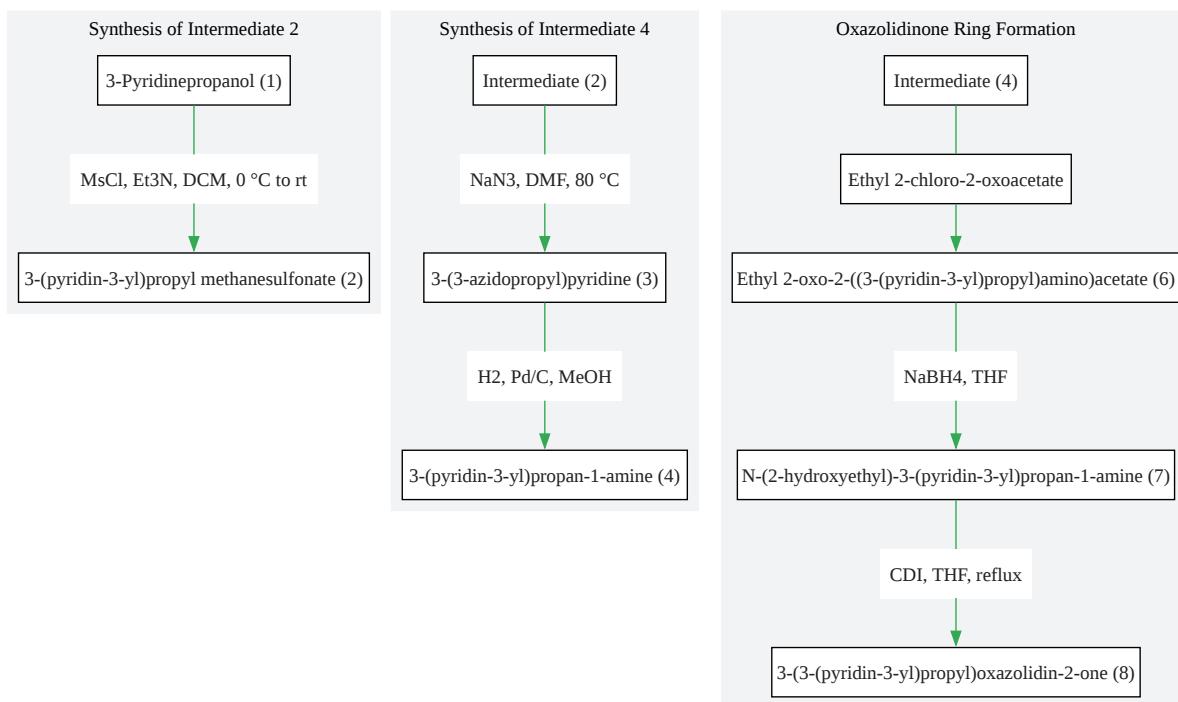
Property	Value	Reference
CAS Number	2859-67-8	[1] [2] [3]
Molecular Formula	C ₈ H ₁₁ NO	[1] [2] [3]
Molecular Weight	137.18 g/mol	[1] [2] [3]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	130-133 °C at 3 mmHg	[3]
Density	1.063 g/mL at 25 °C	[3]
Refractive Index (n ₂₀ /D)	1.53	[3]
Flash Point	113 °C (closed cup)	[3]
Solubility	Soluble in water, ethanol, and other polar organic solvents.	
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.46 (d, J=4.0 Hz, 1H), 8.42 (s, 1H), 7.53 (dt, J=8.0, 2.0 Hz, 1H), 7.23 (dd, J=8.0, 4.8 Hz, 1H), 3.70 (t, J=6.4 Hz, 2H), 2.74 (t, J=7.6 Hz, 2H), 1.95 (quint, J=7.0 Hz, 2H)	[1]
¹³ C NMR (CDCl ₃)	δ (ppm): 150.3, 147.5, 142.9, 135.9, 123.5, 61.8, 32.2, 30.0	[1]
Mass Spectrum (EI)	m/z (%): 137 (M+, 20), 118 (100), 93 (80), 92 (75), 106 (60), 78 (40), 65 (35)	[2]

Synthetic Applications and Experimental Protocols

The reactivity of the hydroxyl group and the pyridine ring allows for a wide range of chemical transformations, making **3-Pyridinepropanol** a key precursor in the synthesis of various bioactive molecules.

Synthesis of Antibacterial 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

Derivatives of **3-Pyridinepropanol** have been utilized in the synthesis of potent antibacterial agents. The following is a representative synthetic workflow for the preparation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[5]



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Caption: Synthetic workflow for 3-(3-(pyridin-3-yl)propyl)oxazolidin-2-one.

Experimental Protocol: Synthesis of 3-(pyridin-3-yl)propyl methanesulfonate (2)

To a solution of **3-Pyridinepropanol** (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Experimental Protocol: Synthesis of 3-(3-azidopropyl)pyridine (3)

A mixture of 3-(pyridin-3-yl)propyl methanesulfonate (1.0 eq) and sodium azide (3.0 eq) in dimethylformamide (DMF) is heated at 80 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.

Experimental Protocol: Synthesis of 3-(pyridin-3-yl)propan-1-amine (4)

To a solution of 3-(3-azidopropyl)pyridine (1.0 eq) in methanol, 10% palladium on carbon (0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours. The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure to yield the desired amine.

Experimental Protocol: Synthesis of 3-(3-(pyridin-3-yl)propyl)oxazolidin-2-one (8)

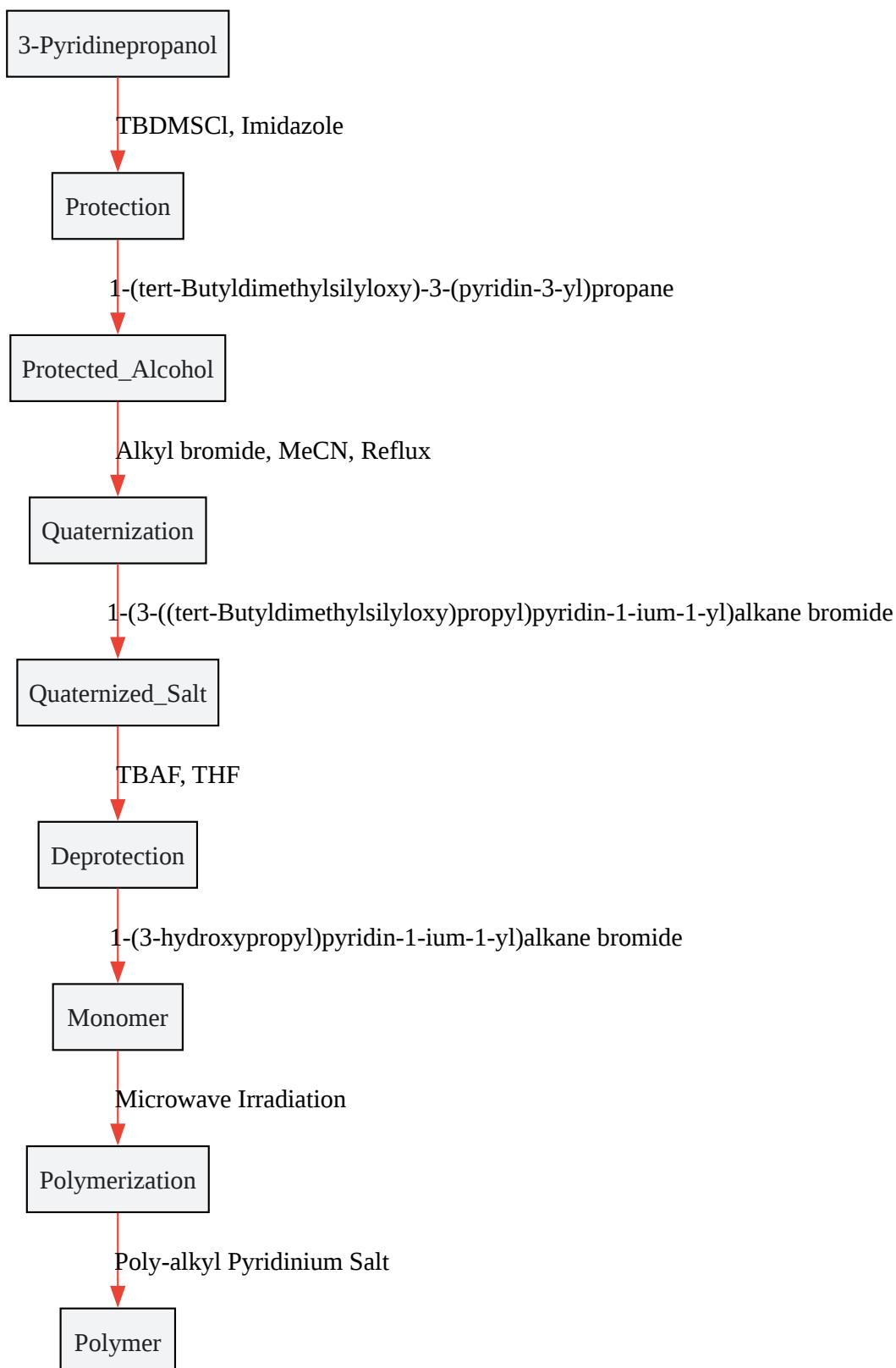
A solution of 3-(pyridin-3-yl)propan-1-amine (1.0 eq) and ethyl 2-chloro-2-oxoacetate (1.1 eq) in a suitable solvent is stirred at room temperature. The resulting intermediate is then reduced with sodium borohydride in THF. The subsequent alcohol is cyclized using carbonyldiimidazole (CDI) in refluxing THF to yield the final oxazolidinone product.^[5]

Quantitative Data: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives^{[4][5]}

Compound	R Group	MIC (µg/mL) vs. <i>S. aureus</i>	MIC (µg/mL) vs. <i>S. epidermidis</i>	MIC (µg/mL) vs. <i>Enterococcus</i>
8	H	2	1	4
10	4-Fluorophenyl	1	0.5	2
Linezolid	(Standard)	2	1	2

Synthesis of Poly-alkyl Pyridinium Salts for Drug Delivery

3-Pyridinepropanol serves as a precursor for the synthesis of monomeric units that can be polymerized to form poly-alkyl pyridinium salts. These polymers have shown potential as pore-forming agents and for transfection in drug delivery applications.[\[1\]](#)[\[6\]](#)

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Caption: General workflow for the synthesis of poly-alkyl pyridinium salts.

Experimental Protocol: Synthesis of 1-(tert-Butyldimethylsilyloxy)-3-(pyridin-3-yl)propane

To a solution of **3-Pyridinepropanol** (1.0 eq) and imidazole (2.5 eq) in dry DMF, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the silyl-protected alcohol.

Experimental Protocol: Microwave-Assisted Polymerization

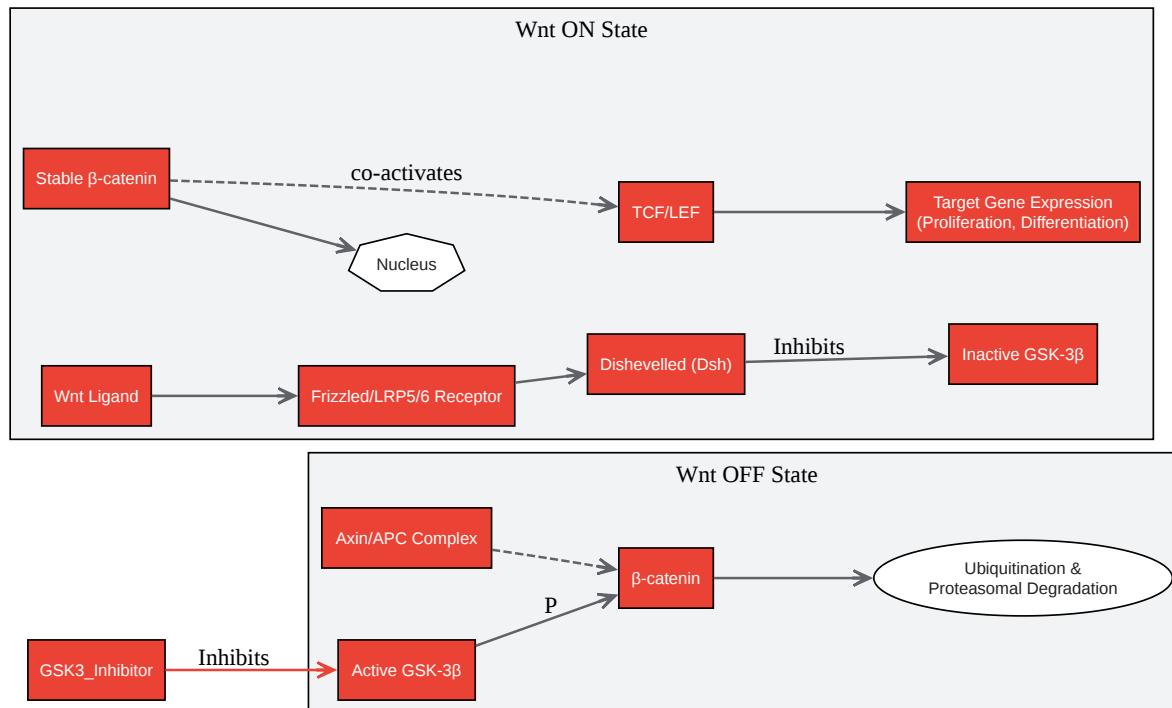
The deprotected monomer unit, 1-(3-hydroxypropyl)pyridin-1-ium-1-yl)alkane bromide, is subjected to microwave irradiation in a suitable solvent like acetonitrile. The size of the resulting polymer can be controlled by adjusting the irradiation time.[1][7] This method has been used to synthesize polymers with molecular weights up to 14.7 kDa.[1]

Quantitative Data: Biological Activity of Poly-alkyl Pyridinium Salts[1]

Polymer	Alkyl Chain	Molecular Weight (kDa)	Hemolytic Activity (HC ₅₀ , µg/mL)	Antibacterial MIC (µg/mL) vs. E. coli
APS12	C ₁₂	12.5	>100	12.5
APS12-2	C ₁₂	14.7	>100	6.25
APS8	C ₈	11.9	>100	50

Role in Targeting Signaling Pathways: GSK-3β Inhibition

Derivatives of pyridine-containing compounds have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases, including diabetes, neurodegenerative disorders, and cancer.[8][9] GSK-3β is a crucial negative regulator in the Wnt/β-catenin signaling pathway.

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Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3β inhibitors.

In the absence of a Wnt signal ("Wnt OFF"), GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.^[2] The binding of a Wnt ligand to its receptor complex ("Wnt ON") leads to the inhibition of GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.^[2] Small molecule inhibitors of GSK-3β, including those derived from pyridine-based scaffolds, can mimic the "Wnt ON" state by directly inhibiting GSK-3β activity, leading to the stabilization of β-

catenin.^[8] This mechanism of action is of significant interest in the development of therapeutics for diseases characterized by dysregulated Wnt signaling.

Conclusion

3-Pyridinepropanol is a highly valuable and adaptable heterocyclic building block in organic synthesis. Its utility is demonstrated in the preparation of a wide range of biologically active molecules, from antibacterial agents to polymers for drug delivery and inhibitors of key cellular signaling enzymes. The straightforward modification of its hydroxyl group and the versatile chemistry of the pyridine ring provide a robust platform for the generation of compound libraries for drug discovery and development. The detailed experimental protocols and quantitative biological data presented in this guide underscore the practical importance of **3-Pyridinepropanol** for researchers and scientists in the pharmaceutical and chemical industries. Future explorations into novel transformations and applications of this versatile building block are poised to yield further innovations in medicinal chemistry.

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